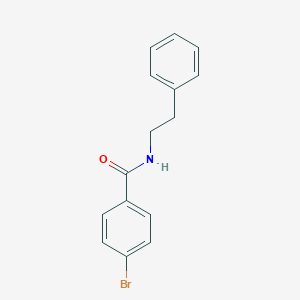

4-bromo-N-(2-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALKIRJQYDJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo N 2 Phenylethyl Benzamide

Synthetic Routes for 4-bromo-N-(2-phenylethyl)benzamide

The formation of the amide bond in this compound is central to its synthesis. This can be achieved through several established chemical strategies, primarily involving the coupling of a 4-bromobenzoic acid derivative with 2-phenylethylamine.

Amidation Reactions: Carboxylic Acid Activation and Coupling with Phenylethylamine Derivatives

The most direct and widely practiced method for synthesizing this compound is through the amidation reaction. This involves the activation of the carboxyl group of 4-bromobenzoic acid to facilitate nucleophilic attack by 2-phenylethylamine.

One common approach is the conversion of 4-bromobenzoic acid into a more reactive acyl halide, typically 4-bromobenzoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromobenzoyl chloride is then reacted with 2-phenylethylamine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nanobioletters.com This two-step, one-pot procedure is highly efficient for producing N-substituted benzamides. nanobioletters.com

Alternatively, direct coupling of 4-bromobenzoic acid with 2-phenylethylamine can be achieved using various coupling reagents that activate the carboxylic acid in situ. A highly effective method has been demonstrated for the synthesis of the closely related compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, which utilizes titanium tetrachloride (TiCl₄) as a coupling reagent in pyridine. researchgate.net This specific protocol resulted in an excellent yield of 93%, highlighting its efficiency. researchgate.net Other modern coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are also standard tools for forming amide bonds under mild conditions. masterorganicchemistry.comnih.gov

| Method | 4-Bromobenzoyl Precursor | Amine | Key Reagents | Typical Conditions |

|---|---|---|---|---|

| Acid Chloride Method | 4-Bromobenzoyl chloride | 2-Phenylethylamine | SOCl₂, Pyridine or Et₃N | Anhydrous CH₂Cl₂, 0°C to room temperature |

| Direct Coupling | 4-Bromobenzoic acid | 2-Phenylethylamine | TiCl₄, Pyridine | Pyridine as solvent, controlled temperature |

| Direct Coupling | 4-Bromobenzoic acid | 2-Phenylethylamine | DCC or EDC, HOBt | Anhydrous solvent (e.g., DMF, CH₂Cl₂), room temperature |

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the 4-Bromobenzamide (B181206) Core

Palladium-catalyzed reactions offer powerful alternatives for constructing the core structure of this compound. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, provides a viable route. wikipedia.orgorganic-chemistry.org In a hypothetical application, this reaction could couple an aryl halide, such as 4-bromoiodobenzene or 1,4-dibromobenzene, with 2-phenylethylamine. The choice of palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu or Cs₂CO₃) is critical for achieving high yields. beilstein-journals.org This method directly forms the crucial aryl-nitrogen bond.

Another sophisticated palladium-catalyzed strategy is aminocarbonylation. This process involves the three-component reaction of an aryl halide, an amine, and carbon monoxide. To synthesize the target molecule, 4-bromoiodobenzene could be reacted with 2-phenylethylamine under a carbon monoxide atmosphere in the presence of a palladium catalyst. This reaction constructs the entire benzamide (B126) functional group in a single, atom-economical step. Such carbonylative cyclization methods have been successfully used to prepare related heterocyclic structures. mdpi.com

Alternative Synthetic Approaches for N-Substituted Benzamides

Beyond conventional amidation and cross-coupling, other methods exist for the synthesis of N-substituted benzamides that could be adapted for this compound. One such method involves the direct Friedel-Crafts carboxamidation of an aromatic substrate. nih.gov For instance, bromobenzene (B47551) could potentially react with an electrophilic carbamoylating agent in the presence of a strong acid to introduce the N-(2-phenylethyl)carboxamide group, although controlling regioselectivity could be challenging.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

For the acid chloride method, the reaction is typically performed in an inert, anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the highly reactive acyl chloride. nanobioletters.com The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature to ensure completion, which can take several hours. nanobioletters.com

In the direct coupling approach, the choice of activating agent and base is paramount. The synthesis of a similar compound using titanium tetrachloride (TiCl₄) in pyridine, which acts as both the base and the solvent, achieved an impressive 93% yield. researchgate.net This demonstrates that a careful selection of reagents can lead to highly efficient transformations. The optimization process often involves screening various conditions to find the ideal balance that promotes the desired reaction while suppressing the formation of byproducts.

| Parameter | Acid Chloride Method Conditions | TiCl₄ Coupling Conditions | Rationale for Optimization |

|---|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | Pyridine | Solvent must be inert to the reactive intermediates and effectively dissolve reactants. |

| Base | Pyridine or Triethylamine | Pyridine (acts as solvent and base) | The base neutralizes the acid byproduct (HCl or other), driving the equilibrium towards product formation. |

| Temperature | 0°C to Room Temperature | Controlled, specific to reaction | Controls reaction rate and minimizes side reactions. Low initial temperature manages exothermicity. |

| Reported Yield | Generally high | 93% (for a closely related analogue) researchgate.net | Yield is the ultimate measure of reaction efficiency and successful optimization. |

Chemical Transformations and Derivatization Strategies of this compound

The structure of this compound contains two primary sites for further chemical modification: the bromine-substituted phenyl ring and the N-phenylethyl moiety. The bromine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 4-position of the benzamide ring. researchgate.net

Modifications on the N-Phenylethyl Moiety

The N-phenylethyl portion of the molecule also offers opportunities for derivatization, primarily through electrophilic aromatic substitution on its terminal phenyl ring. The N-acyl group (-NHCOR) is generally considered an ortho-, para-directing but deactivating group for electrophilic aromatic substitution. lkouniv.ac.in This deactivating nature means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this ring would require more forcing conditions than for an unsubstituted benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com

Under such conditions, substitution would be expected to occur at the ortho and para positions of the phenyl ring relative to the ethylamide substituent. For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 4-bromo-N-(2-(2-nitrophenyl)ethyl)benzamide and 4-bromo-N-(2-(4-nitrophenyl)ethyl)benzamide. The precise reaction conditions would need to be carefully controlled to achieve desired selectivity and avoid undesired side reactions.

Substituent Effects on the Brominated Phenyl Ring

The reactivity of the brominated phenyl ring in this compound is significantly influenced by the nature of other substituents on the aromatic ring. These substituents can modulate the electron density of the ring and the carbon-bromine bond, thereby affecting the rates and outcomes of subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Electron-withdrawing groups (EWGs) attached to the brominated phenyl ring generally increase its reactivity towards oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles like the Suzuki-Miyaura reaction. The presence of groups such as nitro (NO₂) or cyano (CN) would render the carbon-bromine bond more susceptible to cleavage. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or amino (NH₂) increase the electron density on the aromatic ring, which can slow down the rate of oxidative addition. However, these groups can still be compatible with cross-coupling reactions, often requiring modified reaction conditions such as higher temperatures or more active catalyst systems to achieve good yields. nih.gov

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic reagent. wikipedia.org For this compound, this process involves the exchange of the bromine atom for a metal, typically lithium, to form a lithiated arene species. This transformation is generally achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu

The resulting aryllithium intermediate is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups onto the phenyl ring. This two-step sequence allows for the synthesis of a wide range of derivatives that would be difficult to access through other means.

Reaction Scheme:

Halogen-Metal Exchange: The bromine atom on this compound is exchanged with lithium using n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperature.

Electrophilic Quench: The newly formed aryllithium intermediate is reacted with an electrophile (E+), such as an aldehyde, ketone, alkyl halide, or carbon dioxide, to form a new carbon-carbon or carbon-heteroatom bond.

A critical consideration for this reaction is the potential for the highly reactive organolithium intermediate to react with the amide functionality within the same molecule. However, research on similar systems, such as bromoaryl-substituted β-lactams, has shown that halogen-metal exchange can proceed chemoselectively at low temperatures without affecting the amide group. tcnj.edu The success of quenching the intermediate with various electrophiles in these related systems demonstrates the viability of this methodology for functionalizing the 4-position of the benzamide ring. tcnj.edu

Suzuki-Miyaura Cross-Coupling Reactions for Analog Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com It is particularly valuable for modifying aryl halides like this compound. In this reaction, the bromine atom is substituted with an organic group from a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govtcichemicals.com

This methodology has been successfully applied to synthesize a variety of analogs of the closely related compound (S)-4-bromo-N-(1-phenylethyl)benzamide. researchgate.net In a typical procedure, the bromo-benzamide is reacted with an aryl boronic acid in a solvent system like 1,4-dioxane (B91453) and water, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium phosphate (B84403) (K₃PO₄). researchgate.netmdpi.com The reaction mixture is heated, typically to around 90 °C, for a period of 24-36 hours to ensure completion. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents at the 4-position of the benzamide ring, depending on the choice of the boronic acid. This has enabled the synthesis of biphenyl (B1667301) derivatives and other complex structures with moderate to good yields. researchgate.net

The table below presents data from the synthesis of analogs of (S)-4-bromo-N-(1-phenylethyl)benzamide, demonstrating the scope of the Suzuki-Miyaura reaction with various aryl boronic acids. researchgate.net

| Analog | Aryl Boronic Acid Used | Yield (%) |

|---|---|---|

| 5a | 4-methoxyphenylboronic acid | 89 |

| 5b | 3-methoxyphenylboronic acid | 78 |

| 5c | 4-formylphenylboronic acid | 62 |

| 5d | 3-hydroxyphenylboronic acid | 75 |

| 5e | 4-hydroxyphenylboronic acid | 72 |

| 5f | 4-(hydroxymethyl)phenylboronic acid | 74 |

| 5g | naphthalen-1-ylboronic acid | 78 |

| 5h | thiophen-2-ylboronic acid | 71 |

| 5i | 4-cyanophenylboronic acid | 81 |

Advanced Spectroscopic and Structural Characterization of 4 Bromo N 2 Phenylethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-bromo-N-(2-phenylethyl)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a thorough structural assignment. In the absence of direct experimental spectra for the title compound, the analysis presented herein is based on the spectral data of the closely related analog, (S)-4-bromo-N-(1-phenylethyl)benzamide, which differs only by a methyl group on the benzylic carbon of the phenylethyl moiety. researchgate.net

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in its aromatic and aliphatic regions.

The aromatic region would be characterized by signals from the two benzene (B151609) rings. The protons on the 4-bromobenzamide (B181206) moiety would appear as two doublets, a result of the para-substitution pattern. The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The five protons of the phenylethyl group's phenyl ring would likely appear as a complex multiplet, a common feature for monosubstituted benzene rings.

The aliphatic region would contain signals for the ethyl linker and the amide proton. The -CH2-CH2- bridge would give rise to two triplets, assuming free rotation. The methylene (B1212753) group attached to the nitrogen atom would be deshielded by the adjacent amide bond and phenyl ring, thus resonating at a lower field than the methylene group adjacent to the phenyl ring. The amide proton (NH) is expected to appear as a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is often concentration and solvent-dependent.

A comparative analysis with the reported data for (S)-4-bromo-N-(1-phenylethyl)benzamide can provide estimated chemical shift values. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-bromobenzoyl) | 7.60-7.80 | d |

| Aromatic (4-bromobenzoyl) | 7.50-7.70 | d |

| Aromatic (phenylethyl) | 7.20-7.40 | m |

| Amide (NH) | ~8.50 | t |

| Aliphatic (-CH2-N) | ~3.60 | q |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the lowest field, typically in the range of 165-170 ppm. The carbon atoms of the aromatic rings will resonate in the region of 120-140 ppm. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The quaternary carbons in the aromatic rings will generally show weaker signals compared to the protonated carbons. The aliphatic carbons of the ethyl bridge will appear at a much higher field, typically between 30 and 50 ppm.

Drawing from the data for (S)-4-bromo-N-(1-phenylethyl)benzamide, we can predict the approximate chemical shifts for the carbon atoms in the target molecule. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~166.0 |

| Aromatic (C-Br) | ~125.0 |

| Aromatic (quaternary) | 130.0-140.0 |

| Aromatic (CH) | 126.0-132.0 |

| Aliphatic (-CH2-N) | ~42.0 |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, particularly confirming the connectivity within the -CH2-CH2- aliphatic chain and the coupling patterns within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the CH and CH2 groups.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. This would be vital to connect the different fragments of the molecule, for instance, showing the correlation from the amide proton to the carbonyl carbon and the adjacent methylene carbon, as well as correlations from the aromatic protons to the quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band corresponding to the N-H stretching of the secondary amide is expected in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) would appear as a very strong and sharp peak around 1640-1680 cm⁻¹. The N-H bending (Amide II band) would be observed around 1520-1570 cm⁻¹.

The aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide I) | 1640-1680 | Very Strong |

| N-H Bend (Amide II) | 1520-1570 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound (C₁₅H₁₄BrNO), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of the molecule under electron ionization (EI) would likely involve cleavage of the amide bond and the ethyl bridge. Key fragmentation pathways could include:

Cleavage of the C-N bond to give the 4-bromobenzoyl cation.

Cleavage of the bond between the two methylene groups of the ethyl linker.

McLafferty rearrangement, if sterically feasible.

Analysis of the mass-to-charge ratio (m/z) of these fragments would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the crystal structure of the related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide, offers valuable insights into the potential solid-state conformation. nih.govnih.gov

In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide group is essentially planar. nih.gov The two aromatic rings are twisted relative to this amide plane. A similar twisted conformation would be expected for this compound. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would play a crucial role in the packing of the molecules in the crystal lattice. These hydrogen bonds often lead to the formation of extended chains or sheets. nih.gov The precise bond lengths, bond angles, and torsion angles obtained from an X-ray crystallographic analysis would provide an unambiguous confirmation of the molecule's structure in the solid state.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-4-bromo-N-(1-phenylethyl)benzamide |

| 4-bromo-N-(2-hydroxyphenyl)benzamide |

| N-(2-Bromo-2-phenylethyl)benzamide |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Interactions)

The crystal lattice of benzamide (B126) derivatives is primarily stabilized by a network of intermolecular interactions. For this compound, these interactions are predicted to be dominated by hydrogen bonds and, notably, halogen interactions.

Hydrogen Bonding: In analogous structures, molecules are linked by conventional N—H⋯O hydrogen bonds, forming chains or more complex motifs. For instance, in the crystal structure of 4-bromo-N-(2-hydroxy-phen-yl)benzamide, molecules are linked into chains along the nih.gov direction by both O—H⋯O and N—H⋯O hydrogen bonds. research-solution.combldpharm.com These chains are further connected by weaker C—H⋯O interactions, creating two-dimensional sheets. research-solution.combldpharm.com It is highly probable that this compound would exhibit similar N—H⋯O hydrogen bonding, where the amide proton acts as a donor and the carbonyl oxygen acts as an acceptor, leading to the formation of one-dimensional chains or tapes.

The combination of these hydrogen bonds and halogen interactions results in the formation of complex, well-defined supramolecular architectures, such as the edge-fused ring motifs observed in 4-bromo-N-(2-nitrophenyl)benzamide. hmdb.ca

Table 1: Predicted Intermolecular Interactions in Crystalline this compound (Based on Analogues)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif | Reference |

| Hydrogen Bond | N-H (Amide) | O=C (Carbonyl) | ~2.0 - 2.2 | Chains, Sheets | research-solution.combldpharm.com |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | O=C (Carbonyl) | ~2.3 - 2.6 | Sheet linking | research-solution.comhmdb.ca |

| Halogen Interaction | C-Br | Br-C | ~3.5 | Chain stabilization | hmdb.ca |

Conformational Analysis in the Crystalline State

The conformation of benzamide derivatives in the crystalline state is defined by the relative orientation of their constituent parts, particularly the dihedral angles between the aromatic rings. Analysis of related structures provides a clear picture of the likely conformation of this compound.

The central amide fragment (C-N-C=O) is typically planar or nearly planar. bldpharm.com The key conformational feature is the twist between the two aromatic rings—the 4-bromophenyl ring and the phenylethyl ring. In structurally similar compounds, the dihedral angles between the benzene rings vary significantly depending on the other substituents. For example, 4-bromo-N-(2-nitrophenyl)benzamide has two molecules in its asymmetric unit with dihedral angles of 16.78 (15)° and 18.87 (14)° between the rings. hmdb.ca In contrast, the dihedral angle between the two aromatic rings in 4-bromo-N-(2-hydroxy-phen-yl)benzamide is much larger at 80.7 (2)°. research-solution.combldpharm.com

This wide range suggests that the conformation of this compound is sensitive to the specific packing forces and intermolecular interactions within the crystal. The phenylethyl group's flexibility, compared to a directly substituted phenyl ring, adds another degree of conformational freedom. The final conformation adopted in the crystalline state will be the one that best satisfies the steric and electronic requirements to maximize packing efficiency and intermolecular bonding.

Table 2: Conformational Parameters in Related Benzamide Crystal Structures

| Compound | Dihedral Angle Between Aromatic Rings (°) | Central Amide Plane Deviation (r.m.s. Å) | Reference |

| 4-bromo-N-(2-nitrophenyl)benzamide | 16.78 (15)° and 18.87 (14)° | Not specified | hmdb.ca |

| 4-bromo-N-(2-hydroxy-phen-yl)benzamide | 80.7 (2)° | 0.004 | research-solution.combldpharm.com |

Advanced Chromatographic Techniques for Purity Assessment

Ensuring the purity of this compound is critical for its application in research and development. Advanced chromatographic techniques are the primary methods for assessing purity, identifying impurities, and quantifying the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and versatile technique for the purity assessment of benzamide derivatives. A reversed-phase HPLC method, typically using a C18 column, is standard. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (acetonitrile or methanol), run in either an isocratic or gradient mode. Detection is most often performed with a UV detector, set at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm). For higher specificity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov This allows for the confirmation of the parent mass of this compound and the identification of impurities based on their mass-to-charge ratio, even at trace levels. nih.gov The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. chromtech.com While some benzamides can be analyzed directly, derivatization is often employed to improve volatility and chromatographic peak shape. scispace.com For this compound, direct analysis on a suitable capillary column (e.g., a nonpolar or medium-polarity phase like a 5% phenyl-polysiloxane) is feasible. The mass spectrometer provides definitive identification based on the compound's fragmentation pattern. This pattern, or "fingerprint," is highly specific and can be used to distinguish the target compound from structurally similar impurities. hmdb.cagoogle.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), allowing for faster analysis times and higher resolution. researchgate.net This enhanced resolution is particularly useful for separating closely related impurities from the main compound peak, providing a more accurate purity assessment. researchgate.net The principles of separation and detection are the same as in HPLC, but the increased efficiency makes UPLC a superior choice for high-throughput purity screening and detailed impurity profiling.

Table 3: Chromatographic Methods for Purity Assessment of this compound

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection Method | Information Provided |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (e.g., 254 nm), MS | Purity (Area %), Impurity Profile, Molecular Weight Confirmation |

| GC-MS | Capillary (e.g., 5% Phenyl Polysiloxane) | Helium | Mass Spectrometry (EI) | Purity, Impurity Identification via Fragmentation Pattern |

| UPLC | Reversed-Phase C18 (<2 µm) | Acetonitrile/Water Gradient | UV, MS | High-Resolution Purity, Fast Analysis, Impurity Profile |

Structure Activity Relationship Sar Studies of 4 Bromo N 2 Phenylethyl Benzamide Derivatives

Rational Design of Analogues and Derivatives

The rational design of analogues of 4-bromo-N-(2-phenylethyl)benzamide is a strategic process rooted in established medicinal chemistry principles and guided by initial screening results. semanticscholar.org The core structure, featuring a 4-bromobenzoyl group linked to a phenylethylamine moiety, serves as a versatile template for modification. The bromine atom, in particular, often acts as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.netresearchgate.net

The design process typically begins with a lead compound, identified through screening or from existing literature, which exhibits a desired, albeit modest, biological activity. For instance, in the development of antitubercular agents, benzamides have been identified as inhibitors of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis. acs.orgacs.org Starting from a lead compound, the rational design of new derivatives involves several strategies:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. For example, replacing the bromine atom with other halogens or different electron-withdrawing or -donating groups. mdpi.comresearchgate.net

Structure-Based Design: Utilizing the three-dimensional structure of the biological target, obtained through methods like X-ray crystallography, to design ligands that fit precisely into the binding site. semanticscholar.org This approach allows for the optimization of interactions between the ligand and target protein.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) of a molecule required for its biological activity. jst.go.jp New analogues are then designed to incorporate this pharmacophore while exploring different scaffolds or substituent patterns to improve activity.

A common synthetic strategy involves the amide coupling of a substituted benzoic acid (like 4-bromobenzoic acid) with a substituted amine (like 2-phenylethanamine). researchgate.netresearchgate.net For example, (S)-4-bromo-N-(1-phenylethyl)benzamide has been synthesized with high yield by reacting 4-bromobenzoic acid and (S)-1-phenylethanamine using titanium tetrachloride (TiCl4) as a coupling reagent. researchgate.net This core structure can then be further diversified. The bromine on the benzamide (B126) ring is a key site for modification, where various aryl groups can be introduced using a Palladium(0) catalyst and aryl boronic acids, yielding a library of analogues. researchgate.netresearchgate.net Similarly, modifications on the phenylethyl portion or the amide linker itself are explored to probe the SAR. acs.org

Influence of Substituent Variations on Pre-clinical Biological Activities

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the molecule. Systematic modifications of the benzamide nitrogen substituent and the aromatic rings have yielded crucial insights into the structural requirements for various preclinical activities, such as antitubercular and antiviral effects. acs.orgjst.go.jp

The N-(2-phenylethyl) group is a critical determinant of biological activity. Studies on benzamide derivatives as anti-HBV agents have shown that this specific substituent is optimal for potency. jst.go.jp When the phenylethyl moiety was replaced with other groups like phenyl, 4-bromobenzyl, 4-methoxybenzyl, or pyridinyl moieties, the anti-HBV activity was almost completely lost. jst.go.jp

Further modifications to the phenylethyl group itself have been explored. For instance, introducing fluorine atoms to the phenyl ring of the N-(2-phenylethyl) substituent has been shown to improve microsomal stability and solubility. acs.org In a series of antitubercular benzamides, the inclusion of a second fluorine atom on the phenylethyl ring (e.g., a 3,5-difluorophenethyl group) led to a significant improvement in potency compared to the monofluorinated analogue. acs.orgacs.org

The following table illustrates the effect of modifications on the N-phenylethyl substituent on antitubercular activity against M. tuberculosis.

| Compound ID | N-Substituent | Modification | Mtb IC90 (µM) |

| 4o | 3-Fluorophenylethyl | Monofluorination | 0.35 |

| 16 | 3,5-Difluorophenylethyl | Difluorination | 0.13 |

| 18 | 3-Fluoro-4-methoxyphenylethyl | Methoxy (B1213986) addition | 0.26 |

| Data sourced from ACS Medicinal Chemistry Letters. acs.org |

These results highlight that while the core phenylethyl structure is important, fine-tuning its electronic properties and metabolic stability through substitution can lead to enhanced biological activity.

The substitution pattern on the benzamide aromatic ring (A-ring) is pivotal for activity. The 4-bromo substituent serves not only as a key pharmacophoric feature in some contexts but also as a synthetic handle for creating diverse analogues. acs.orgresearchgate.net

In the context of antitubercular agents targeting QcrB, the position and nature of the substituent on the benzamide core are critical. Starting with a 5-bromo-2-hydroxybenzamide core, the bromine was used for Suzuki-Miyaura coupling to introduce various aromatic and heteroaromatic rings. acs.org This led to the discovery that small, 5-membered heteroaromatic rings like furan (B31954) and thiophene (B33073) at this position resulted in excellent potency. acs.orgacs.org

The table below summarizes the antitubercular activity of derivatives with various substituents at the C-5 position of the benzamide ring, demonstrating the impact of these modifications.

| Compound ID | C-5 Substituent | Mtb IC90 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) |

| 4a | Bromo | 5.5 | > 100 | > 18 |

| 4b | Methyl | 0.62 | 33 | 53 |

| 4h | 3-Pyridine | 7.5 | 37 | 5 |

| 4l | 3-Furan | 0.41 | 40 | 98 |

| 4m | 2-Furan | 0.58 | 40 | 69 |

| 4o | 3-Thiophene | 0.35 | 30 | 86 |

| Data sourced from ACS Medicinal Chemistry Letters. acs.org |

The data clearly indicates that replacing the bromine at C-5 with a small lipophilic methyl group (4b) or 5-membered heteroaromatic rings like furan (4l) and thiophene (4o) significantly enhances potency against M. tuberculosis compared to the bromo-substituted analogue (4a). acs.org In contrast, larger 6-membered heteroaromatic rings like pyridine (B92270) (4h) were less favorable. acs.org These findings underscore the importance of steric and electronic properties of substituents on the benzamide ring for achieving high biological activity.

Computational Approaches in SAR Elucidation (e.g., Ligand-Based and Structure-Based Design)

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to elucidate SAR and guide the rational design of new derivatives. Both ligand-based and structure-based approaches are employed to understand how this compound and its analogues interact with their biological targets. semanticscholar.org

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing a set of molecules known to be active and inactive to derive a pharmacophore model. jst.go.jp A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. For example, in the development of anti-HBV agents, pharmacophore modeling of benzamide derivatives identified the key features for activity, revealing that the phenylethyl moiety was a critical component that extended into the solvent region, making it a suitable point for modification. jst.go.jp

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein is available from techniques like X-ray crystallography or NMR spectroscopy. semanticscholar.org Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netscispace.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. For instance, docking studies of benzamide derivatives into the allosteric binding site of the glucokinase (GK) protein revealed that a hydrogen bond between the amide carbonyl of the benzamide and the NH of Arg63 was a crucial interaction for activity. scispace.com Such insights enable the design of new analogues with improved binding affinity and selectivity. semanticscholar.org

These computational methods not only help in understanding the SAR of existing compounds but also facilitate virtual screening of large chemical libraries to identify new potential hits, thereby accelerating the drug discovery process. jst.go.jp

Correlation between Theoretical Descriptors and Observed Pre-clinical Activities

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various theoretical molecular descriptors and using statistical methods to build a model that can predict the activity of new, unsynthesized compounds.

For benzamide derivatives, numerous descriptors can be calculated using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These descriptors quantify various aspects of the molecule's structure and electronic properties.

Key theoretical descriptors include:

Electronic Descriptors: These describe the electronic characteristics of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment. researchgate.netresearchgate.net These are crucial for understanding a molecule's reactivity and ability to participate in charge-transfer interactions.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. Examples include molecular connectivity indices (e.g., 1χv, 2χv) and the Balaban index (J). researchgate.net

Quantum Chemical Descriptors: These include global hardness (η), chemical potential (μ), and the electrophilicity index (ω), which are calculated from ionization energy and electron affinity and provide insights into the stability and reactivity of the molecule. researchgate.net

In QSAR studies of related bromo-benzohydrazides, it was found that topological parameters like the Balaban index and molecular connectivity indices were important in describing the antimicrobial activity. researchgate.net For instance, a developed QSAR model could predict the minimum inhibitory concentration (MIC) against various bacterial and fungal strains based on these calculated descriptors. researchgate.net Similarly, DFT studies on (S)-4-bromo-N-(1-phenylethyl)benzamide analogues have been used to compute their optimized geometries, frontier molecular orbitals, and other reactivity descriptors, providing a theoretical basis to understand their properties. researchgate.netresearchgate.net

By correlating these theoretical descriptors with experimentally observed preclinical activities (e.g., IC50 or MIC values), researchers can build predictive QSAR models. These models are valuable for prioritizing the synthesis of new derivatives, focusing on those predicted to have the highest potency, and for gaining a deeper understanding of the physicochemical properties that govern the biological activity of the this compound scaffold.

Future Research Directions and Translational Perspectives for 4 Bromo N 2 Phenylethyl Benzamide Research

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The design and synthesis of advanced analogues of 4-bromo-N-(2-phenylethyl)benzamide represent a cornerstone of future research efforts. The core structure of this compound provides a versatile scaffold that can be chemically modified to enhance its interaction with biological targets. By systematically altering different parts of the molecule, such as the bromine substituent, the amide linkage, and the phenylethyl group, researchers can fine-tune its pharmacological properties. This could lead to the development of analogues with increased potency, selectivity, and improved pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are integral to this process. These studies involve synthesizing a series of related compounds and evaluating their biological activity. The data generated from these studies provide valuable insights into which chemical modifications are most likely to lead to desired pharmacological effects. For instance, replacing the bromine atom with other halogens or with different electron-withdrawing or electron-donating groups could have a profound impact on the compound's activity. Similarly, modifications to the N-(2-phenylethyl) portion of the molecule could influence its binding affinity and selectivity for specific receptors or enzymes.

Exploration of Novel Therapeutic Targets in Pre-clinical Research

While initial research may have identified certain biological targets for this compound, the exploration of novel therapeutic targets remains a critical area for future investigation. A deeper understanding of the compound's mechanism of action is essential for uncovering its full therapeutic potential. This involves a range of pre-clinical research techniques, including target identification and validation studies.

Modern chemical biology approaches, such as affinity chromatography and activity-based protein profiling, can be employed to identify the specific proteins that this compound interacts with within a cell. Once potential targets are identified, further studies are needed to validate their role in the compound's observed biological effects. This may involve genetic techniques like siRNA-mediated gene silencing or the use of specific inhibitors to confirm the target's involvement. The identification of novel targets could open up new therapeutic avenues for this class of compounds, potentially addressing unmet medical needs.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development, and the study of this compound is no exception. These powerful computational tools can be used to accelerate the design of new analogues and predict their pharmacological properties with greater accuracy.

AI and ML algorithms can be trained on existing datasets of chemical structures and their corresponding biological activities. These trained models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico approach can significantly reduce the time and resources required for lead optimization. Furthermore, generative AI models can be used to design entirely new chemical structures with desired pharmacological profiles, expanding the chemical space for drug discovery.

Integration with High-Throughput Screening Methodologies for Lead Identification

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. The integration of this compound and its analogues into HTS campaigns is a key strategy for identifying new lead compounds.

By developing robust and sensitive assays, researchers can screen thousands of compounds in a short period of time. This can lead to the identification of "hits"—compounds that exhibit a desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. The use of HTS can significantly accelerate the early stages of drug discovery, increasing the chances of finding novel therapeutic agents.

Development of Specialized Analytical Techniques for Monitoring and Quantifying the Compound in Complex Biological Matrices (non-human)

The development of sensitive and reliable analytical methods is crucial for the pre-clinical development of any new chemical entity. In the case of this compound, this involves the creation of specialized techniques for its monitoring and quantification in complex biological matrices from non-human studies, such as plasma, tissues, and urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.